molecular formula C15H12ClN3O B11142216 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B11142216
M. Wt: 285.73 g/mol
InChI Key: KWARZNMBHDPVSB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular formula of C15H11ClN2O2 and a molecular weight of 286.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can be achieved through multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of α-halo ketones and substituted 2-aminopyridines. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then functionalized to introduce the acetamide group . This method is advantageous due to its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents and biological activities. For example:

    Zolpidem: Used primarily as a hypnotic agent for the treatment of insomnia.

    Alpidem: Investigated for its anxiolytic properties.

The uniqueness of this compound lies in its diverse range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C15H12ClN3O/c1-10(20)17-15-14(11-5-7-12(16)8-6-11)18-13-4-2-3-9-19(13)15/h2-9H,1H3,(H,17,20)

InChI Key

KWARZNMBHDPVSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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